![molecular formula C13H8ClFO2 B596495 2-Chloro-4-(3-fluorophenyl)benzoic acid CAS No. 1214382-82-7](/img/structure/B596495.png)
2-Chloro-4-(3-fluorophenyl)benzoic acid
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Overview
Description
“2-Chloro-4-(3-fluorophenyl)benzoic acid” is a chemical compound with the linear formula C13H8ClFO2 . It has a molecular weight of 250.66 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-fluorophenyl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(Cl)cc1F
. This indicates that the compound contains a carboxylic acid group (OC(=O)) and a chloro-fluoro-substituted benzene ring (c1ccc(Cl)cc1F).
Physical And Chemical Properties Analysis
“2-Chloro-4-(3-fluorophenyl)benzoic acid” is a solid compound . It is soluble in 95% ethanol, forming a clear to very slightly hazy, colorless to very faintly yellow solution .
Scientific Research Applications
Synthesis of Other Chemical Compounds
“2-Chloro-4-(3-fluorophenyl)benzoic acid” can be used as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Production of Antibacterials
Tetrahalogenated benzoic acid derivatives, which can be synthesized from “2-Chloro-4-(3-fluorophenyl)benzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials . This makes “2-Chloro-4-(3-fluorophenyl)benzoic acid” an important compound in pharmaceutical research.
Use in Chemical Reactions
“2-Chloro-4-(3-fluorophenyl)benzoic acid” can be used as a reactant in various chemical reactions. For example, it can be used in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .
Use in Material Science
Fluoroarenes, which can be synthesized from “2-Chloro-4-(3-fluorophenyl)benzoic acid”, are versatile components of many synthetic biologically active compounds and functional materials . This suggests potential applications of “2-Chloro-4-(3-fluorophenyl)benzoic acid” in material science.
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death
Mode of Action
If it does indeed target bcl-2 like its similar compound, it may interact with this protein to influence cell death processes . The specifics of this interaction and the resulting changes would require further investigation.
Biochemical Pathways
If it targets Bcl-2, it could potentially affect pathways related to apoptosis, or programmed cell death
Result of Action
If it acts on Bcl-2, it could potentially influence cell death processes, which could have various effects at the molecular and cellular levels .
properties
IUPAC Name |
2-chloro-4-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKDSXGCSFKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673468 |
Source
|
Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenyl)benzoic acid | |
CAS RN |
1214382-82-7 |
Source
|
Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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